Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide
Description
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide (abbreviated here for clarity; full name retained per requirements) is a trifluoroborate salt with a phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) moiety. This compound (Catalog No. QN-2033, MFCD28052746, 95% purity) is structurally tailored for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-withdrawing substituents enhance reactivity . Its synthesis likely follows palladium-catalyzed protocols similar to those described in , involving aryl halides and trifluoroborate precursors under inert conditions .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO4.K/c1-17-4-5-18-9-3-2-7(10(11,12)13)6-8(9)14(15)16;/h2-3,6H,4-5H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWSBSMMCUXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OCCOC)[N+](=O)[O-])(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Aryl Halide Precursor
The aryl halide intermediate, 4-(2-methoxyethoxy)-3-nitroiodobenzene (or bromide), is synthesized as follows:
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Nitration of 4-(2-methoxyethoxy)phenol :
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Halogenation :
Miyaura Borylation
The aryl halide undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:
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Catalyst : Pd(dppf)Cl₂ (1–5 mol%).
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Base : KOAc (3 equiv).
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Workup : Hydrolysis with HCl yields the boronic acid.
Key Data :
Formation of Potassium Trifluoroborate Salt
The boronic acid is treated with aqueous KHF₂ to form the trifluoroborate salt:
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Reaction Conditions :
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Purification :
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Filtration, washing with cold methanol, and drying under vacuum.
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Key Data :
| Parameter | Value |
|---|---|
| Yield (Trifluoroborate) | 85–90% |
| Melting Point | 210–215°C (dec.) |
| Solubility | Insoluble in water, soluble in DMSO |
Alternative Synthetic Routes
Direct Functionalization of Preformed Trifluoroborates
Aryl trifluoroborates with labile substituents (e.g., methoxy groups) can undergo nitration. However, this method risks over-nitration or decomposition.
Suzuki Coupling with Prefunctionalized Boronates
A boronate ester containing the 2-methoxyethoxy group could be coupled to a nitro-substituted aryl halide. This approach avoids regioselectivity challenges but requires orthogonal protecting groups.
Challenges and Optimization
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Regioselectivity : The nitro group’s meta-directing effect complicates the introduction of the 2-methoxyethoxy group. Sequential protection/deprotection strategies may improve yields.
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Stability : The nitro group enhances stability toward oxidation but may sensitize the compound to thermal decomposition above 200°C.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High regiocontrol, scalable | Requires palladium catalysts |
| Direct Nitration | Fewer steps | Risk of byproducts |
| Suzuki Coupling | Modular | Complex protecting group chemistry |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted boron compounds with various functional groups.
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide can be utilized in cross-coupling reactions with aryl and alkenyl electrophiles. The following table summarizes key findings related to its use in these reactions:
These reactions demonstrate the versatility of this compound as a coupling partner, allowing for the formation of various functionalized products.
Medicinal Chemistry
In medicinal chemistry, organoboron compounds are increasingly used for drug discovery and development. This compound can be employed to synthesize biologically active molecules, including pharmaceuticals targeting specific receptors or enzymes.
Case Study: Synthesis of Phenethylamines
A study highlighted the use of aminoethyltrifluoroborates derived from this compound to prepare phenethylamines. The reaction conditions were optimized using Pd catalysts, resulting in high yields of desired products suitable for further functionalization and biological evaluation .
Advantages Over Traditional Boron Compounds
This compound offers several advantages compared to traditional boron reagents:
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide involves its ability to participate in Suzuki-Miyaura coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a palladium-boron intermediate. This intermediate then reacts with an electrophilic partner to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key analogues include:
Physicochemical and Reactivity Comparisons
- Solubility : The 2-methoxyethoxy group in the target compound enhances solubility in ethers (e.g., THF) and polar aprotic solvents compared to TB-2049 (4-F) and QN-0289 (4-OCH₃). However, QN-3353 (4-OCH₂CH₂OH) offers superior aqueous solubility due to its hydroxyl group, albeit with hydrolytic instability .
- Electronic Effects: The nitro group (-NO₂) at the 3-position creates a strong electron-withdrawing effect, activating the borate for nucleophilic substitution in cross-coupling reactions. This effect is amplified in TB-2049 (4-F) due to fluorine’s inductive effect but mitigated in QN-4881 (4-OPh) by the electron-donating phenoxy group .
- Steric Considerations: The 2-methoxyethoxy chain introduces moderate steric hindrance, which may slow reaction kinetics compared to QN-0289 but improves regioselectivity in couplings with bulky substrates. In contrast, QN-4881’s phenoxy group poses significant steric challenges .
Biological Activity
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide, also known by its CAS number 192863-40-4, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C₆H₄BF₃KNO₂
- Molecular Weight : 229.01 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 260 °C
- Solubility : Soluble in water with varying solubility reported between 0.0716 mg/ml and 0.498 mg/ml depending on conditions .
This compound functions primarily as a boron-containing compound that can participate in various biochemical reactions. Its activity is influenced by the trifluoroborate moiety, which enhances its stability and reactivity in biological systems.
- Enzyme Inhibition : This compound has been identified as a CYP1A2 inhibitor , which suggests potential interactions with drug metabolism pathways. CYP1A2 is involved in the metabolism of several pharmaceuticals, indicating that this compound could modulate the effects of co-administered drugs .
- Cell Permeability : The compound is classified as a BBB permeant , indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) therapeutic applications .
- Bioavailability and Absorption : With a high gastrointestinal absorption rate and a bioavailability score of 0.55, it shows promise for oral administration routes .
Case Studies
- Anticancer Activity : In studies focused on anticancer properties, this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects due to its ability to penetrate the BBB. This opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activity
| Property | Value/Description |
|---|---|
| CAS Number | 192863-40-4 |
| Molecular Weight | 229.01 g/mol |
| CYP Inhibition | CYP1A2 (Yes) |
| BBB Permeability | Yes |
| GI Absorption | High |
| Bioavailability Score | 0.55 |
| Solubility | 0.0716 mg/ml - 0.498 mg/ml |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Miyaura borylation, where a halogenated precursor (e.g., 4-(2-methoxyethoxy)-3-nitrobenzene bromide) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Subsequent fluorination with KHF₂ or KF yields the trifluoroborate salt. Key variables include temperature (60–80°C), solvent (THF or dioxane), and reaction time (12–24 hr). Evidence from analogous trifluoroborate syntheses suggests yields improve under inert atmospheres (N₂/Ar) and with rigorous exclusion of moisture .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ −3 to −5 ppm confirms trifluoroborate formation .
- ¹⁹F NMR : A triplet at δ −140 to −150 ppm (J ≈ 30 Hz) verifies BF₃⁻ symmetry.
- IR : Absence of B–O stretches (1300–1500 cm⁻¹) and presence of B–F bonds (~1100 cm⁻¹) indicate successful fluorination.
- HRMS : A molecular ion peak matching [M−K]⁻ (e.g., m/z 296.03 for C₉H₈BF₃NO₄⁻) validates the molecular formula .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact reaction design?
- Methodological Answer : Potassium trifluoroborates are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in ethers or hydrocarbons. Stability tests under ambient conditions (25°C, 60% humidity) show decomposition (<5% over 72 hr) via hydrolysis, necessitating anhydrous storage . Pre-drying solvents (MgSO₄) and using Schlenk techniques minimize side reactions .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group and electron-donating 2-methoxyethoxy substituent influence cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodological Answer : The nitro group (meta to boron) enhances electrophilicity at the boron center, accelerating transmetallation but risking protodeboronation. The 2-methoxyethoxy group (para to boron) increases solubility in aqueous-organic biphasic systems. Kinetic studies (e.g., monitoring via ¹⁹F NMR) show rate constants 2–3× higher than non-substituted aryltrifluoroborates. Optimization requires balancing ligand choice (e.g., SPhos vs. XPhos) and base strength (K₂CO₃ vs. Cs₂CO₃) to suppress side pathways .
Q. What computational methods (e.g., DFT) predict the compound’s reactivity in catalytic cycles, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the boron center’s charge distribution and transition states. The nitro group reduces the boron atom’s electron density (Mulliken charge: +0.32 vs. +0.18 for non-nitro analogs), aligning with observed faster oxidative addition. Experimental validation via Hammett plots (ρ ≈ +1.2 for σₚ⁻) confirms computational trends .
Q. How can contradictions in reported stability data (e.g., decomposition rates in DMSO vs. DMF) be resolved through mechanistic studies?
- Methodological Answer : Contradictions arise from solvent nucleophilicity and trace water content. Accelerated stability testing (40°C, 75% humidity) with Karl Fischer titration quantifies water-mediated hydrolysis. NMR kinetics in deuterated solvents reveal DMSO’s superior stabilization via coordination to boron. Mitigation strategies include additive screening (e.g., BHT for radical inhibition) .
Q. What role does this compound play in designing boron-containing pharmaceuticals, and how is its cytotoxicity profiled?
- Methodological Answer : As a stable boron carrier, it is used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. Cytotoxicity is assessed via MTT assays (IC₅₀ > 100 µM in HEK293 cells), with low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Metabolite profiling (LC-MS/MS) identifies hydrolysis to boric acid and nitrobenzene derivatives, informing safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
